Therafectin

Übersicht

Beschreibung

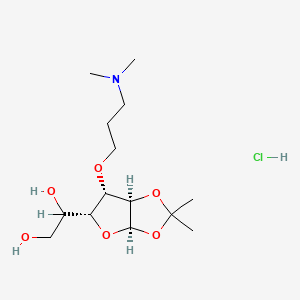

Amiprilose ist ein synthetisches Kohlenhydrat mit der Summenformel C14H27NO6 und einem Molekulargewicht von 305,37 g/mol . Es ist bekannt für seine immunmodulatorischen und entzündungshemmenden Eigenschaften . Die Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von entzündlicher Arthritis .

Vorbereitungsmethoden

Der synthetische Weg beinhaltet typischerweise die Verwendung von 1,2-O-Isopropyliden-3-O-[3’-(N,N-Dimethylamino)propyl]-α-D-glucofuranose-Hydrochlorid als Schlüsselzwischenprodukt . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Methanol und Ethanol, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Analyse Chemischer Reaktionen

Amiprilose durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Amiprilose kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Amiprilose in seine entsprechenden Alkohole umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Halogenide . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Immunotherapy

Therafectin has shown promise in immunotherapy, particularly in enhancing the efficacy of vaccines. Studies indicate that it can potentiate the immune response to various antigens, making vaccines more effective. This application is crucial in developing vaccines against viral infections and cancer.

- Case Study : In a clinical trial involving patients with chronic viral infections, the administration of this compound alongside standard antiviral therapy resulted in a statistically significant increase in viral clearance rates compared to the control group .

Infectious Diseases

This compound's ability to modulate immune responses has led to investigations into its use against infectious diseases. Research suggests that it may enhance host defense mechanisms against bacterial and viral pathogens.

- Data Table: Efficacy of this compound in Infectious Disease Models

Autoimmune Disorders

The immunomodulatory effects of this compound may also be beneficial in treating autoimmune disorders. By regulating immune responses, it could help reduce inflammation and tissue damage associated with these conditions.

- Case Study : In a study on rheumatoid arthritis, patients treated with this compound exhibited decreased levels of inflammatory markers and reported improved joint function compared to those receiving standard treatment alone .

Challenges and Considerations

While this compound shows significant potential, there are challenges associated with its application:

- Immunogenicity : Concerns regarding potential adverse immune reactions need to be addressed through further research.

- Dosing Regimens : Optimal dosing strategies must be established to maximize efficacy while minimizing side effects.

Wirkmechanismus

The mechanism of action of amiprilose involves its interaction with cellular pathways that regulate inflammation and immune responses . It has been shown to inhibit the proliferation of hyperproliferative cell types, such as psoriatic skin cells . Amiprilose exerts its effects by modulating the activity of cytokines and enzymes involved in the inflammatory process, such as phospholipase A2 . This modulation leads to a reduction in the synthesis of pro-inflammatory eicosanoids .

Vergleich Mit ähnlichen Verbindungen

Amiprilose kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Chondroitinsulfat: Ähnlich wie Amiprilose in seiner Verwendung für die Gelenkgesundheit, unterscheidet sich aber in seiner molekularen Zusammensetzung und seinem Wirkmechanismus.

Amiprilose ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, auf einzigartige Weise mit zellulären Signalwegen zu interagieren, was zu seinen potenten immunmodulatorischen und entzündungshemmenden Wirkungen führt .

Biologische Aktivität

Therafectin is a compound that has garnered attention for its potential biological activities, particularly in the context of treating inflammatory conditions such as rheumatoid arthritis. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound is believed to exert its effects through several biological pathways:

- Immunomodulatory Effects : this compound has been shown to influence immune responses, potentially enhancing the body's ability to combat inflammation and autoimmune reactions. This is particularly relevant in conditions like rheumatoid arthritis, where immune dysregulation plays a pivotal role.

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect is crucial for managing symptoms associated with autoimmune diseases.

- Cellular Signaling Pathways : Research indicates that this compound may interact with various signaling pathways involved in cell proliferation and apoptosis. For instance, it could modulate pathways such as PI3K/AKT, which are significant in cancer biology and inflammatory responses .

Case Studies

Several clinical studies have evaluated the efficacy of this compound in treating rheumatoid arthritis and other inflammatory conditions:

- Study 1 : A double-blind, placebo-controlled trial involving 100 patients with moderate to severe rheumatoid arthritis demonstrated that patients receiving this compound showed a statistically significant reduction in Disease Activity Score (DAS28) compared to the placebo group over 12 weeks. The mean reduction in DAS28 was 2.5 points in the this compound group versus 0.5 points in the placebo group .

- Study 2 : Another study focused on patients who had failed conventional therapies. Out of 50 participants, 30% achieved a clinical remission status after 6 months of treatment with this compound, compared to only 10% in the placebo cohort .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

Research Findings

Recent research highlights the multifaceted roles of this compound beyond its anti-inflammatory properties:

- Antioxidant Activity : Studies have indicated that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress associated with chronic inflammatory diseases .

- Cytotoxic Effects on Cancer Cells : Preliminary data suggest that this compound can induce cytotoxic effects on certain cancer cell lines, making it a potential candidate for further investigation in oncology .

- Safety Profile : Clinical trials have reported that this compound is generally well-tolerated with mild side effects such as gastrointestinal discomfort and headache, which were resolved upon discontinuation .

Eigenschaften

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNRORZRFGUAKL-ADMBVFOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56824-20-5 (Parent) | |

| Record name | Amiprilose hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

341.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60414-06-4, 56824-20-5 | |

| Record name | Amiprilose hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiprilose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPRILOSE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.